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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ⁸⁷Sr Nuclear Magnetic Resonance (NMR)

spectroscopy, a specialized analytical technique for investigating the local environment of

strontium atoms in various chemical and biological systems. Due to the unique nuclear

properties of ⁸⁷Sr, this method presents both significant challenges and powerful opportunities

for characterizing strontium-containing materials, including pharmaceuticals, biomaterials, and

inorganic compounds.

Core Principles and Challenges
Strontium-87 (⁸⁷Sr) is the only naturally occurring strontium isotope amenable to NMR

spectroscopy.[1] However, its application is hampered by several inherent properties:

Low Natural Abundance: ⁸⁷Sr constitutes only 7.0% of natural strontium, which significantly

reduces signal intensity.[1][2]

Low Gyromagnetic Ratio: The low gyromagnetic ratio of ⁸⁷Sr further contributes to its low

sensitivity, making signal detection challenging.[1]

Quadrupolar Nucleus: As a spin I = 9/2 nucleus, ⁸⁷Sr possesses a nuclear electric

quadrupole moment.[2][3] This moment interacts with local electric field gradients (EFGs) at

the nucleus, leading to significant line broadening in the NMR spectra, often spanning
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several megahertz.[2][4] This broadening can obscure subtle chemical shift differences and

reduce overall resolution.[4]

These challenges necessitate the use of high magnetic field strengths and specialized solid-

state NMR techniques to acquire meaningful data.[5]

⁸⁷Sr NMR Parameters: Probing the Local
Environment
The analysis of ⁸⁷Sr NMR spectra provides several key parameters that offer detailed insights

into the atomic-scale environment of strontium ions:

Isotropic Chemical Shift (δ_iso): The chemical shift is sensitive to the electronic environment

and coordination number of the strontium atom. A general trend observed is that the

magnetic shielding increases (i.e., the chemical shift decreases) with an increasing strontium

coordination number.[5][6] The known experimental chemical shift for ⁸⁷Sr spans a range of

approximately 550 ppm.[6][7]

Nuclear Quadrupole Coupling Constant (C_Q): The C_Q value is a measure of the

interaction strength between the nuclear quadrupole moment and the local EFG. It is highly

sensitive to the symmetry of the strontium site.[5][6] For instance, strontium in a perfectly

cubic symmetry environment will have a C_Q of zero, resulting in a sharper NMR signal.[2]

In contrast, distorted or asymmetric environments lead to large C_Q values and broad

spectral lines.[5][6] Reported C_Q values for strontium compounds can range from 0 to over

50 MHz.[5][6][7]

Chemical Shift Anisotropy (δ_aniso): In solid samples, the chemical shift can be orientation-

dependent. This anisotropy provides additional information about the electronic structure and

symmetry of the strontium site.[5][6]

Quantitative Data of ⁸⁷Sr NMR Parameters
The following table summarizes representative ⁸⁷Sr NMR parameters for a variety of strontium-

containing solids, as determined by high-field solid-state NMR. These values illustrate the

sensitivity of the chemical shift and quadrupole coupling constant to the local chemical

environment.
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Compound
Isotropic Chemical
Shift (δ_iso) (ppm)

Quadrupole
Coupling Constant
(C_Q) (MHz)

Strontium
Coordination
Number (CN)

SrF₂ 135 0 8

SrCl₂ 70 0 9

SrBr₂ 40 0 9

SrI₂ -45 0 9

SrO 325 0 6

SrS 235 0 6

SrCO₃ (Aragonite) 10 15.5 9

SrSO₄ (Celestine) -15 24.1 12

Sr(NO₃)₂ -40 0 12

SrCl₂·6H₂O -10 13.8 9

SrBr₂·6H₂O -30 13.7 9

Sr(OH)₂·8H₂O -50 10.3 8

SrTiO₃ (perovskite) 190 0 12

Sr₂P₂O₇ 10, -5 20.2, 33.1 8, 8

Note: Chemical shifts are referenced relative to Sr²⁺(aq). Data compiled from Faucher et al.

(2015).[5][6]

Experimental Protocols
Acquiring high-quality ⁸⁷Sr NMR spectra requires careful optimization of experimental

parameters and the use of advanced pulse sequences. The following provides a general

methodology for solid-state ⁸⁷Sr NMR experiments.

4.1. Sample Preparation
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Material: Use finely ground, crystalline powder of the strontium compound to ensure

homogeneous packing and efficient radiofrequency (RF) penetration.

Rotor Packing: Pack the sample into a zirconia rotor (e.g., 1.3 mm to 4 mm outer diameter,

depending on the spectrometer probe and desired spinning speed). Ensure the packing is

tight and uniform to maintain spinning stability.

Mass and Volume: Accurately measure the mass of the sample and ensure it is centered

within the RF coil of the NMR probe.

4.2. NMR Spectrometer Setup

Magnetic Field: Experiments are best performed at high magnetic field strengths (e.g., 14.1

T, 21.1 T, or higher) to improve sensitivity and resolution.[5]

Probe Tuning: Tune the NMR probe to the ⁸⁷Sr Larmor frequency at the given field strength.

Magic Angle Spinning (MAS): Set the MAS speed. For broad quadrupolar patterns, fast

spinning speeds (>10 kHz) are often necessary to average anisotropic interactions.[8]

4.3. Data Acquisition Parameters

Pulse Sequence: The quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) sequence is highly

effective for acquiring spectra of broad quadrupolar signals.[9] It refocuses the anisotropic

broadening, leading to a significant sensitivity enhancement.

RF Field Strength: Use a high RF field strength for the excitation pulse to ensure uniform

excitation across the broad spectral line.

Recycle Delay (d1): The recycle delay should be set to approximately 1.25 times the spin-

lattice relaxation time (T₁) of the ⁸⁷Sr nucleus in the sample to allow for sufficient relaxation

between scans.

Number of Scans (ns): Due to the low sensitivity of ⁸⁷Sr, a large number of scans (from

thousands to millions) is typically required to achieve an adequate signal-to-noise ratio.
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Spectral Width (sw): The spectral width must be large enough to encompass the entire

breadth of the quadrupolar powder pattern.

Reference: The chemical shifts are typically referenced to a 0.5 M solution of SrCl₂ in D₂O.

[2]

4.4. Data Processing

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

Phasing and Baseline Correction: Carefully phase the spectrum and apply baseline

correction to obtain a clean, interpretable spectrum.

Spectral Simulation: Use specialized software to simulate the experimental spectrum to

extract accurate values for δ_iso, C_Q, and other NMR parameters.

Visualizations of Experimental and Logical
Workflows
The following diagram illustrates the typical workflow for conducting an ⁸⁷Sr solid-state NMR

experiment, from sample preparation to final data analysis.
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Caption: Workflow for a typical ⁸⁷Sr solid-state NMR experiment.

This diagram outlines the key chemical and physical factors that influence the primary

observable parameters in ⁸⁷Sr NMR spectroscopy. Understanding these relationships is crucial
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for accurate spectral interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1198276#87sr-nmr-spectroscopy-of-strontium-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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